molecular formula C12H12O3 B354379 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone CAS No. 23911-57-1

1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone

Cat. No. B354379
CAS RN: 23911-57-1
M. Wt: 204.22g/mol
InChI Key: ICSNQAOCHLZCKL-UHFFFAOYSA-N
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Description

“1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . The CAS number for this compound is 23911-57-1 .

Scientific Research Applications

  • Antimicrobial Activity : A study synthesized novel benzofuran based 1,2,3-triazoles, showing high antimicrobial activity (Sunitha et al., 2017). Similarly, another research synthesized novel 2-substituted-3-methylbenzofuran derivatives, exhibiting significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz et al., 2009).

  • Spectroscopic Characterization and Cytotoxic Studies : Research involving the synthesis of a compound using 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone as a starting material focused on spectroscopic characterization, cytotoxicity evaluation, and molecular docking studies, suggesting potential biological applications (Govindhan et al., 2017).

  • Chemical Synthesis : Various studies have utilized this compound in the synthesis of different chemical compounds, demonstrating its versatility as a reactant. For instance, its use in the efficient synthesis of octandrenolone and related compounds (Pernin et al., 2000), and in the synthesis of functionalised benzo[b]thiophenes as key intermediates in the synthesis of benzothienopyranones (Pradhan & De, 2005).

  • Photoisomerization Studies : The compound has been used in studies exploring photoisomerization processes, such as the isomerization of thiin-3-one oxides to oxathiepin-4-ones, showing its utility in advanced chemical reactions (Kowalewski & Margaretha, 1993).

  • Antifungal Agent : A study identified this compound as an antifungal agent, isolated from Cynanchum otophyllum (Zhao et al., 2007).

  • Metabolic Studies : It has been used in metabolic studies, such as the identification of in vivo and in vitro metabolites of iloperidone, an antipsychotic agent (Mutlib et al., 1995).

properties

IUPAC Name

1-(6-methoxy-3-methyl-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-10-5-4-9(14-3)6-11(10)15-12(7)8(2)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNQAOCHLZCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252632
Record name 1-(6-Methoxy-3-methyl-2-benzofuranyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23911-57-1
Record name 1-(6-Methoxy-3-methyl-2-benzofuranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23911-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxy-3-methyl-2-benzofuranyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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